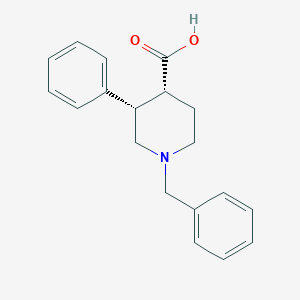
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide, also known as CL-211, is a synthetic compound that belongs to the class of adamantane derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in various physiological processes, including learning and memory. The purpose of
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide exerts its pharmacological effects by selectively blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By inhibiting the activity of this receptor, N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide reduces the influx of calcium ions into neurons, which can lead to a reduction in excitotoxicity and oxidative stress. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine and memantine.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects in animal models, including a reduction in oxidative stress, inflammation, and apoptosis. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects suggest that N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide may have neuroprotective and neuroregenerative properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide, including further investigation of its therapeutic potential in neurological and psychiatric disorders, as well as its mechanism of action and pharmacokinetics. Additionally, there may be opportunities to develop new derivatives of N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide with improved potency, selectivity, and pharmacological properties. Finally, studies on the safety and toxicity of N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide will be needed to determine its suitability for clinical use.
Méthodes De Synthèse
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 1-adamantanecarboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with N,N-dimethylformamide dimethyl acetal to yield N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of these disorders, suggesting that it may be a promising drug candidate for further development.
Propriétés
Nom du produit |
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide |
|---|---|
Formule moléculaire |
C19H24ClNO3 |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H24ClNO3/c1-23-16-7-15(17(24-2)6-14(16)20)21-18(22)19-8-11-3-12(9-19)5-13(4-11)10-19/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,21,22) |
Clé InChI |
XWOWAHWYUPQCLN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)Cl |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)



![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)



![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)